N-(2,6-dioxo-3-piperidinyl)-1-methyl-1H-Indazole-5-carboxamide
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Overview
Description
N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-5-carboxamide is a synthetic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring, an indazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,6-dioxopiperidine with 1-methyl-1H-indazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: It shows promise as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism by which N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, which plays a role in immune regulation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: A derivative with a similar piperidine ring structure, used as an immunomodulatory drug.
Lenalidomide: Another related compound with anti-cancer properties, used in the treatment of multiple myeloma.
Thalidomide: The parent compound of pomalidomide and lenalidomide, known for its immunomodulatory and anti-inflammatory effects.
Uniqueness
N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities. Unlike its analogs, this compound has shown specific inhibitory effects on certain enzymes and pathways, making it a valuable candidate for further drug development and research .
Properties
Molecular Formula |
C14H14N4O3 |
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Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-1-methylindazole-5-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-18-11-4-2-8(6-9(11)7-15-18)13(20)16-10-3-5-12(19)17-14(10)21/h2,4,6-7,10H,3,5H2,1H3,(H,16,20)(H,17,19,21) |
InChI Key |
RSUOWYMOASFAAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3CCC(=O)NC3=O)C=N1 |
Origin of Product |
United States |
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